2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 1,3-oxazole ring bearing ethoxy and methoxy phenyl groups, connected via a sulfanyl-methyl linker.
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O5S/c1-5-36-22-14-12-21(13-15-22)33-29(34)23-9-7-8-10-24(23)32-30(33)39-18-25-19(3)38-28(31-25)20-11-16-26(37-6-2)27(17-20)35-4/h7-17H,5-6,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIHPREUSIGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC(=C(C=C5)OCC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the oxazole and quinazolinone rings, followed by the introduction of the sulfanyl group. Common reagents used in these reactions include ethoxyphenyl derivatives, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key functional groups with several triazole, oxazole, and quinazolinone derivatives. Below is a comparative analysis:
Key Structural Differences :
- The sulfanyl-methyl linker may improve solubility compared to non-thioether analogs (e.g., triazolones in ) .
- Ethoxy vs. Methoxy Groups : The ethoxy substituents in the target compound could confer higher lipophilicity than methoxy analogs, influencing membrane permeability in biological systems .
Biological Activity
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound contains a quinazolinone core, which is known for various pharmacological activities. Its unique structure incorporates multiple functional groups that may contribute to its biological effects.
Anticancer Properties
Recent studies have indicated that compounds containing quinazolinone moieties exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulatory proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.8 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Markers
In a controlled study involving LPS-treated RAW264.7 macrophages, the compound significantly reduced TNF-alpha levels by approximately 45% at a concentration of 20 µM compared to the control group.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Modulation : The compound may interact with various cellular receptors involved in signaling pathways related to cell growth and inflammation.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
- Oxidative Stress Reduction : By modulating oxidative stress levels, it can protect cells from damage associated with chronic inflammation and cancer.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound reveals moderate absorption with a bioavailability estimated at around 50%. Toxicological assessments indicate that it has a favorable safety profile with minimal adverse effects at therapeutic doses.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, such as cyclocondensation of anthranilamide derivatives with aldehydes/ketones under mild aqueous conditions using graphene oxide nanosheets as catalysts . Reflux in polar solvents (e.g., methanol or ethanol) is critical for intermediate formation, with temperature and solvent choice directly impacting yield. For example, prolonged reflux (>12 hours) in ethanol improves oxazole ring formation but risks by-product generation if not carefully monitored . Purification via recrystallization in mixed solvents (e.g., ethyl acetate/hexane) enhances purity.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton environments and carbon hybridization, particularly for the quinazolinone core and oxazole substituents . Infrared (IR) spectroscopy identifies functional groups like sulfanyl (S-H stretch at ~2550 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹). X-ray crystallography provides definitive bond-length and angle data, critical for resolving stereochemical ambiguities in the dihydroquinazolinone ring .
Q. How do the methoxy and ethoxy substituents on the phenyl rings affect the compound’s solubility and bioactivity?
Methoxy groups enhance solubility in polar solvents via hydrogen bonding, while ethoxy groups increase lipophilicity, improving membrane permeability in biological assays . The 4-ethoxy-3-methoxyphenyl moiety may enhance binding to hydrophobic enzyme pockets, as seen in analogs with similar substituents showing antimicrobial activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve regioselectivity and minimize by-product formation?
Regioselectivity in oxazole formation is achieved using Lewis acid catalysts (e.g., ZnCl₂) to direct electrophilic substitution . Kinetic control via low-temperature reactions (<50°C) reduces side products like sulfoxide derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry identifies by-products, enabling solvent-system adjustments (e.g., acetonitrile/water gradients) for cleaner separations .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) often arise from differences in assay conditions. Standardizing cell lines (e.g., using HepG2 for cytotoxicity) and controlling pH/temperature reduces variability. Comparative studies with structural analogs (e.g., replacing ethoxy with methoxy groups) isolate substituent effects . Meta-analyses of published data using tools like ChemAxon or PubChem BioAssay can identify trends .
Q. How can in silico modeling predict the compound’s binding affinity to target enzymes, and what experimental validation is required?
Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like dihydrofolate reductase, using the compound’s 3D structure (from X-ray data) to predict binding poses . Free-energy perturbation (FEP) calculations refine affinity estimates. Experimental validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Q. What experimental designs assess environmental stability and degradation pathways in aquatic systems?
Long-term stability studies use OECD 308 guidelines: incubate the compound in water-sediment systems under controlled light/temperature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products (e.g., sulfoxide or quinazolinone ring-opened derivatives). Ecotoxicity assays with Daphnia magna or algae evaluate ecological risks .
Q. How do crystallographic and solution-phase structural data reconcile discrepancies in dynamic behavior?
X-ray crystallography captures the compound’s static solid-state conformation, while NMR reveals dynamic equilibria (e.g., ring puckering in the dihydroquinazolinone moiety). Variable-temperature NMR (VT-NMR) detects conformational flexibility, and density functional theory (DFT) calculations model solvent effects to align solution and solid-state data .
Methodological Considerations
- Data Contradiction Analysis : Use principal component analysis (PCA) to cluster bioactivity datasets and identify outliers .
- Functional Group Reactivity : The sulfanyl group undergoes oxidation to sulfoxides (H₂O₂/acid) or reduction to thiols (NaBH₄), enabling modular derivatization .
- Environmental Impact Studies : Follow ISO 14040 lifecycle assessment (LCA) frameworks to quantify persistence and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
